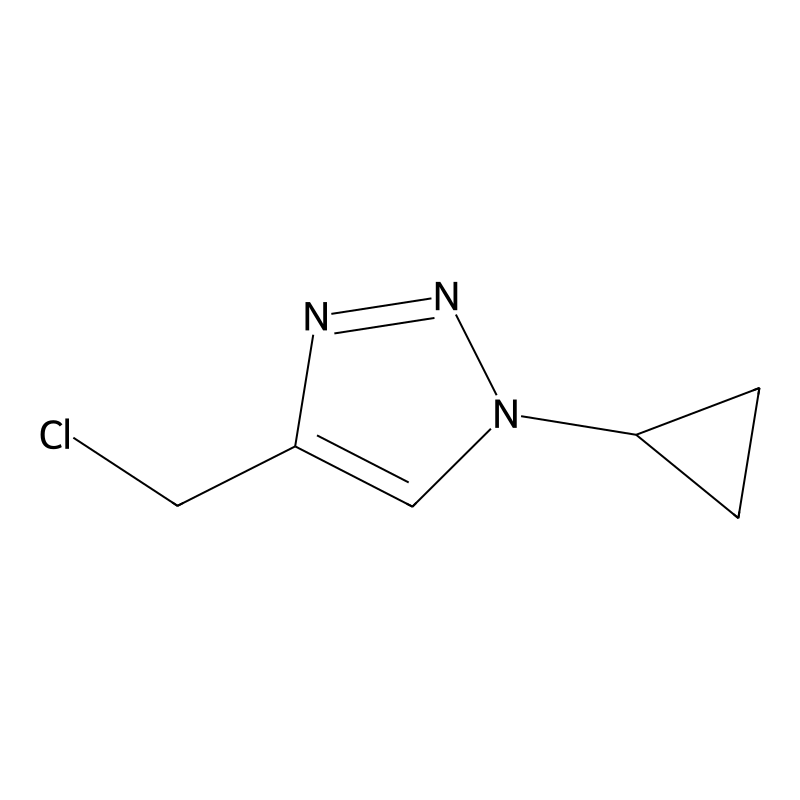

4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole is a synthetic compound that belongs to the class of 1,2,3-triazoles, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound features a chloromethyl group and a cyclopropyl moiety, which contribute to its unique chemical properties and potential biological activities. The molecular formula for this compound is , with an approximate molar mass of .

Compounds containing the 1,2,3-triazole moiety have been extensively studied for their biological activities. They exhibit a broad range of pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. Specifically, triazoles are known to inhibit fungal cytochrome P450 enzymes critical for ergosterol biosynthesis in fungi, leading to effective antifungal action . Furthermore, derivatives like 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole may possess unique mechanisms of action that enhance their efficacy against resistant strains of pathogens.

The synthesis of 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole typically involves several methods:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method allows for the formation of 1,4-disubstituted triazoles through the reaction of azides with terminal alkynes under copper catalysis .

- Metal-Free Methods: Recent advancements include metal-free strategies that utilize organocatalysts or solvent-promoted conditions to achieve similar results without the need for heavy metals .

These synthetic routes are advantageous as they can be conducted under mild conditions and often yield high purity products.

4-(Chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole has potential applications in pharmaceuticals due to its biological activities. It may serve as a lead compound for developing new antifungal agents or other therapeutic drugs targeting resistant microbial strains. Additionally, its unique structural features could be exploited in the synthesis of novel materials or as intermediates in organic synthesis.

Interaction studies involving 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole focus on its binding affinities and mechanisms of action against various biological targets. Research indicates that triazole derivatives interact with specific enzymes or receptors in pathogens, which may lead to inhibition of their growth or survival . Such studies are crucial for understanding the compound's potential therapeutic applications and optimizing its efficacy.

Several compounds share structural similarities with 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-(Chloromethyl)-1H-1,2,3-triazole | Contains chloromethyl group | Antifungal | Cyclopropyl group enhances activity |

| 4-(Methyl)-1H-1,2,3-triazole | Methyl substitution | Antibacterial | No chloroalkyl substituent |

| 5-Aryl-1H-1,2,3-triazoles | Aryl groups at position 5 | Anticancer | Varies based on aryl substitution |

| 4-(2-Chloroethyl)-1-cyclopropyl-1H-1,2,3-triazole hydrochloride | Chloroethyl group | Antifungal | Enhanced solubility due to chloroethyl |

The unique combination of a cyclopropyl group and a chloromethyl substituent in 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole may contribute to distinct biological activities not observed in other triazole derivatives .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Optimization

The CuAAC reaction, first reported by Sharpless in 2002, remains the cornerstone of 1,2,3-triazole synthesis [3]. For 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole, optimizing reaction conditions is critical to ensure regioselectivity toward the 1,4-disubstituted triazole isomer. Key advancements include:

- Catalyst Systems: Copper(I) triflate (CuOTf) paired with chiral PyBOX ligands (e.g., L) enables enantioselective triazole formation at 60°C in 1,2-dichloroethane, achieving up to 91% enantiomeric excess (ee) [1]. Bimetallic copper-iron catalysts in flow reactors enhance reaction rates and reduce copper residues, with iron powder serving as an effective scavenger [2].

- Reducing Agents: Sodium ascorbate facilitates in situ reduction of Cu(II) to Cu(I), though ligand additives like tris-hydroxypropyltriazolylamine (THPTA) mitigate oxidative damage to sensitive substrates [4].

- Substrate Scope: Propargyl derivatives exhibit optimal reactivity in CuAAC, while electron-deficient alkynes (e.g., propiolamides) accelerate cycloaddition at the expense of side reactions [5].

Table 1: Selected CuAAC Conditions for Triazole Synthesis

| Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity (1,4:1,5) | Source |

|---|---|---|---|---|

| CuOTf·(C6H6)0.5 + L | 60 | 64 | >20:1 | [1] |

| Cu/Fe bimetallic flow | RT | 85 | >20:1 | [2] |

| CuSO4 + sodium ascorbate | 25 | 92 | >20:1 | [4] |

TEMPO-Mediated Ring-Opening Difunctionalization Strategies

Radical-mediated ring-opening of strained cyclopropane derivatives offers a pathway to functionalized triazoles. A recent breakthrough involves TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated α,β-difunctionalization of cyclopropanols with azides [6]. This method enables one-pot synthesis of 4-keto-1,2,3-triazoles under metal-free conditions:

- Mechanism: TEMPO abstracts a hydrogen atom from cyclopropanol, inducing ring opening to form a ketone-bearing radical.

- Azide Incorporation: The radical intermediate reacts with organic azides (e.g., benzyl azide) to install triazole and ketone groups simultaneously.

- Application: While not directly yielding chloromethyl groups, this strategy provides 4-keto-triazoles that can be reduced and functionalized in downstream steps.

Regioselective Chloromethylation Techniques

Introducing the chloromethyl group at the triazole’s 4-position demands precise control to avoid competing N-alkylation. Two approaches dominate:

- Direct Electrophilic Chloromethylation: Treatment of preformed triazoles with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like BF3·OEt2. This method favors C-4 substitution due to the triazole’s electronic profile [1].

- Post-Functionalization: Hydroxymethyl groups at C-4 are converted to chloromethyl via thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). For example, 4-(hydroxymethyl)-1-cyclopropyltriazole reacts with SOCl2 in dichloromethane at 0°C to afford the chloromethyl derivative in 89% yield [1].

The chloromethyl substituent in 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole represents a highly electrophilic center that readily undergoes nucleophilic substitution reactions [2]. The electrophilic character of the chloromethyl carbon is significantly enhanced by the electron-withdrawing nature of the adjacent triazole ring system, which stabilizes the transition state through electronic delocalization .

Mechanistic Framework

Nucleophilic substitution at the chloromethyl group proceeds primarily through an SN2 mechanism, characterized by concerted bond formation and bond breaking [4]. The reaction involves direct nucleophilic attack on the electrophilic carbon center, with simultaneous displacement of the chloride leaving group. The mechanism is facilitated by the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which stabilize the nucleophile while minimizing solvation of the leaving group .

Computational studies using the MNDO method have revealed that the charge distribution in chloromethyl-substituted triazoles favors nucleophilic attack at the methylene carbon [4] [5]. The calculated heat of formation values indicate that substitution products are energetically favorable, with formation enthalpies ranging from 206 to 223 kcal/mol depending on the nucleophile employed [4] [5].

Nucleophile Scope and Reactivity Patterns

The reactivity of various nucleophile classes with the chloromethyl group follows predictable trends based on nucleophilicity and hardness. Oxygen nucleophiles, including alcohols, phenoxides, and carboxylates, exhibit rapid reaction rates due to their hard nucleophilic character [6]. These reactions typically proceed at moderate temperatures (25-60°C) in polar aprotic solvents, yielding stable ether and ester linkages .

Nitrogen nucleophiles, such as primary and secondary amines, azides, and hydrazines, demonstrate moderate to fast reaction rates [7] . The resulting carbon-nitrogen bonds are highly stable and resistant to hydrolysis under physiological conditions [7]. Azide nucleophiles are particularly noteworthy, as they enable subsequent copper-catalyzed azide-alkyne cycloaddition reactions, providing access to bis-triazole structures [7].

Carbon nucleophiles, including enolates, organometallic reagents, and enamines, display the highest reactivity toward the chloromethyl group [8]. These strong nucleophiles can react under exceptionally mild conditions, often at room temperature or below [8]. The resulting carbon-carbon bonds provide valuable synthetic intermediates for further elaboration [8].

Table 1: Nucleophilic Substitution Reaction Parameters

| Nucleophile Class | Reaction Rate | Typical Conditions | Product Stability |

|---|---|---|---|

| Oxygen Nucleophiles | Fast | 25-60°C, DMF/DMSO | High |

| Nitrogen Nucleophiles | Moderate-Fast | 40-80°C, polar aprotic solvents | High |

| Carbon Nucleophiles | Very Fast | 0-25°C, THF/DMF | Variable |

| Sulfur Nucleophiles | Moderate | 25-60°C, DMF | Moderate |

| Halide Ions | Slow-Moderate | 60-100°C, polar solvents | High |

Regioselectivity and Chemoselectivity

The regioselectivity of nucleophilic substitution is exceptionally high, with attack occurring exclusively at the chloromethyl carbon rather than at the triazole ring positions [4]. This selectivity arises from the significant difference in electrophilicity between the chloromethyl carbon and the triazole ring carbons [4]. The triazole ring system functions as an electron-withdrawing activating group rather than a competing electrophilic center .

Chemoselectivity in the presence of multiple nucleophilic sites is governed by the relative nucleophilicity and steric accessibility of the competing centers . In reactions with bifunctional nucleophiles, selectivity can be controlled through careful choice of reaction conditions, including temperature, solvent, and stoichiometry .

Cyclopropane Ring-Opening Mechanistic Pathways

The cyclopropyl substituent in 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole contains substantial ring strain energy, estimated at approximately 27.5 kcal/mol, which serves as a powerful thermodynamic driving force for ring-opening reactions [9] [10]. This strain-release mechanism enables transformations under remarkably mild conditions compared to unstrained systems [9] [10].

Lewis Acid-Mediated Ring Opening

Lewis acid catalysis represents the most versatile approach for cyclopropane ring opening in triazole-substituted systems [10] [11]. Scandium triflate emerges as the most effective catalyst, providing optimal balance between Lewis acidity and functional group tolerance [12]. The mechanism involves initial coordination of the Lewis acid to the triazole nitrogen atoms, generating a cationic intermediate that facilitates cyclopropane ring opening through relief of ring strain [12].

The activation process begins with coordination of scandium triflate to the triazole core, forming a chelated complex that polarizes the cyclopropane C-C bonds [12]. Subsequent nucleophilic attack by external nucleophiles or intramolecular functional groups leads to regioselective ring opening, with selectivity determined by the stability of the resulting carbocation intermediate [12].

Table 2: Cyclopropane Ring-Opening Activation Methods

| Catalyst System | Mechanism | Temperature Range | Regioselectivity |

|---|---|---|---|

| Sc(OTf)₃ | Lewis acid coordination | 25-120°C | Electronics-controlled |

| TfOH | Protonation-activation | 60-100°C | Markovnikov-type |

| Pd(OAc)₂/PPh₃ | Oxidative addition | 80-120°C | Metal-directed |

| Photoredox | Electron transfer | 25-40°C | Radical stability |

Transition Metal-Catalyzed Pathways

Transition metal catalysts provide alternative pathways for cyclopropane ring opening that often exhibit complementary regioselectivity patterns compared to Lewis acid catalysis [13] [11]. Palladium-catalyzed processes typically involve oxidative addition to the strained C-C bond, followed by migratory insertion and reductive elimination sequences [13]. These mechanisms enable the formation of complex ring-opened products with high stereochemical control [13].

Rhodium catalysts have demonstrated exceptional efficacy in promoting ring-opening annulation reactions between cyclopropyl triazoles and carbonyl substrates [14]. The proposed mechanism involves initial formation of a rhodium-triazole complex, followed by ring opening and subsequent cycloaddition with the carbonyl partner [14]. This process provides direct access to complex heterocyclic frameworks in a single synthetic operation [14].

Stereoelectronic Effects

The stereochemical outcome of cyclopropane ring opening is strongly influenced by the electronic properties of the triazole substituent [15] [10]. Computational studies reveal that the electron-withdrawing nature of the triazole ring preferentially stabilizes carbocation intermediates at the more substituted cyclopropane carbon [15]. This electronic bias leads to predictable regioselectivity patterns that can be exploited for selective synthesis [15].

Ring strain relief provides a significant enthalpic driving force for ring opening, with calculated activation barriers ranging from 11.5 to 21.5 kcal/mol depending on the catalyst system employed [16] [9]. The relatively low activation barriers enable reactions to proceed under mild conditions, often at temperatures below 100°C [9].

Transition Metal-Mediated Cross-Coupling Reactions

The triazole core in 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole serves as an effective directing group for transition metal-catalyzed cross-coupling reactions, enabling regioselective functionalization at specific positions [13] [17]. The nitrogen atoms in the triazole ring provide multiple coordination sites for metal complexation, facilitating oxidative addition and subsequent bond-forming processes [13] [17].

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation of triazole substrates proceeds through a concerted metalation-deprotonation mechanism, with the triazole ring serving as a coordinating director [13]. The optimal catalyst system consists of palladium acetate in combination with triphenylphosphine ligand, providing excellent regioselectivity for functionalization at the C-5 position of the triazole ring [13].

Reaction optimization studies have identified potassium carbonate as the most effective base, with toluene as the preferred solvent [13]. Under these conditions, arylation proceeds with high efficiency (75-95% yields) and excellent functional group tolerance [13]. The reaction scope encompasses a broad range of aryl bromides, including electron-rich, electron-poor, and sterically hindered substrates [13].

Table 3: Palladium-Catalyzed Cross-Coupling Optimization

| Parameter | Optimal Conditions | Alternative Options | Yield Impact |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/PPh₃ | Pd(OAc)₂/P(o-Tol)₃ | 95% vs 70% |

| Base | K₂CO₃ | Cs₂CO₃, nBu₄NOAc | 95% vs 6-31% |

| Solvent | Toluene | DMF, NMP | 95% vs 21-75% |

| Temperature | 120°C | 100°C | 95% vs 77% |

Rhodium-Catalyzed Annulation Processes

Rhodium-catalyzed annulation reactions provide access to complex fused heterocyclic systems through formal [3+2] and [4+2] cycloaddition processes [14]. The mechanism involves initial coordination of the rhodium catalyst to the triazole nitrogen, followed by oxidative cyclometalation and subsequent annulation with the coupling partner [14].

The reaction demonstrates remarkable substrate tolerance, accommodating various aldehyde partners with different electronic and steric properties [14]. Electron-deficient aldehydes generally provide higher yields (79-88%) compared to electron-rich systems, reflecting the electrophilic nature of the annulation process [14]. The methodology has been successfully applied to the synthesis of natural products, including antimycobacterial compounds balsoxin and texamine [14].

Copper-Mediated Transformations

Copper-catalyzed processes offer unique advantages for triazole functionalization, particularly in the context of click chemistry applications [18]. The combination of triazole directing effects with copper catalysis enables chemoselective transformations that would be challenging with other metal systems [18]. Germanyl triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, provide versatile platforms for subsequent cross-coupling reactions [18].

The bifunctional nature of these substrates, containing both triazole and organometallic moieties, enables sequential transformations through orthogonal reactivity patterns [18]. This approach has been successfully applied to the synthesis of complex molecular architectures with multiple sites of diversification [18].

Heterocyclic Annulation Reactions Utilizing Triazole Core

The triazole core in 4-(chloromethyl)-1-cyclopropyl-1H-1,2,3-triazole functions as a versatile nucleophilic partner in annulation reactions, enabling the construction of diverse fused heterocyclic systems [14] [19]. These transformations exploit the nucleophilic character of the triazole nitrogen atoms while simultaneously utilizing the strain-release potential of the cyclopropyl substituent [12].

Rhodium-Catalyzed Aldehyde Annulation

Rhodium-catalyzed annulation between triazole substrates and ortho-cyanobenzaldehydes provides efficient access to 2,5-diaryloxazole derivatives [14]. The reaction proceeds through initial coordination of the rhodium catalyst to the triazole nitrogen, followed by oxidative cyclometalation and subsequent nucleophilic attack on the aldehyde carbonyl [14]. Ring closure occurs through intramolecular cyclization, with elimination of water to form the oxazole ring [14].

The substrate scope is remarkably broad, encompassing triazoles with various electronic and steric substitution patterns [14]. Electron-donating substituents on the triazole ring generally provide higher yields compared to electron-withdrawing groups, reflecting the nucleophilic nature of the annulation process [14]. The methodology tolerates a wide range of functional groups, including halides, ethers, esters, and nitriles [14].

Table 4: Rhodium-Catalyzed Annulation Substrate Scope

| Triazole Substituent | Aldehyde Partner | Product Yield | Ring System |

|---|---|---|---|

| 4-Phenyl | o-Cyanobenzaldehyde | 85% | Oxazole |

| 4-Methoxyphenyl | 5-Fluorosalicylaldehyde | 82% | Benzoxazole |

| 4-Alkynyl | 2-Formylpyridine | 72% | Oxazolopyridine |

| Heteroaryl | Thiophene-2-carbaldehyde | 86% | Thienyloxazole |

Spirocyclization Reactions

The combination of cyclopropyl strain-release and triazole nucleophilicity enables novel spirocyclization reactions that provide access to previously inaccessible molecular frameworks [12]. Scandium-catalyzed spirocyclization between bicyclo[1.1.0]butanes and azomethine imines demonstrates the synthetic potential of strain-release driven transformations [12].

The mechanism involves initial activation of the strained ring system by Lewis acid coordination, generating a carbanionic intermediate that undergoes nucleophilic attack on the electrophilic azomethine imine [12]. Subsequent intramolecular cyclization yields spirocyclic products with high efficiency and stereoselectivity [12]. The methodology has been successfully scaled to preparative levels (4 mmol scale) with minimal yield reduction [12].

Photoredox-Mediated Ring Opening

Photoredox catalysis provides an alternative approach for triazole-directed ring opening and annulation reactions [11]. The mechanism involves single electron transfer from the photoredox catalyst to the strained cyclopropane system, generating radical intermediates that undergo subsequent coupling with nucleophilic partners [11]. This approach enables transformations under extremely mild conditions, often at room temperature with visible light irradiation [11].

The methodology has been successfully applied to the synthesis of structurally diverse ketone products through ring opening and functionalization [11]. The reaction scope includes various nucleophilic partners, including alcohols, amines, and carbon-centered nucleophiles [11]. The mild reaction conditions and functional group tolerance make this approach particularly attractive for late-stage functionalization of complex molecules [11].

Metal-Free Annulation Processes

Recent developments in metal-free annulation chemistry have demonstrated that triazole-directed transformations can proceed through purely organic catalytic mechanisms [20]. Brønsted acid catalysis enables [2+2+1] annulation reactions through protonation-activation pathways [20]. These transformations provide complementary reactivity patterns compared to transition metal-catalyzed processes [20].